molecular formula C23H27N3OS B2498340 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-17-1

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Katalognummer: B2498340
CAS-Nummer: 391227-17-1
Molekulargewicht: 393.55
InChI-Schlüssel: VPUGAWXYKVIBFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole chemical class, which is recognized for its significant potential in pharmaceutical and agrochemical research. This compound features a benzamide core substituted with a tert-butyl group and linked to a multi-methylphenyl-substituted 1,3,4-thiadiazole ring. This specific molecular architecture is designed to enhance lipophilicity and membrane permeability, which are critical properties for bioactive compounds. Compounds within the 1,3,4-thiadiazole family have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery. Notably, certain 1,3,4-thiadiazole derivatives have shown strong, highly synergistic effects when combined with established antifungal agents like Amphotericin B . Research indicates that this synergism may work by disrupting the aggregation state of the antibiotic, thereby potentially increasing its efficacy and reducing its associated toxicity . Furthermore, various 1,3,4-thiadiazole analogs have exhibited promising antiproliferative activities against human cancer cell lines, with mechanisms that may include cell cycle arrest and the induction of apoptosis or necrosis . The structural components of this molecule are frequently found in FDA-approved drugs and investigational compounds, underscoring the therapeutic relevance of this chemical class . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate this compound further for applications in developing novel therapeutic agents, probing biological mechanisms, and studying structure-activity relationships (SAR).

Eigenschaften

IUPAC Name

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-13-12-14(2)16(4)19(15(13)3)21-25-26-22(28-21)24-20(27)17-8-10-18(11-9-17)23(5,6)7/h8-12H,1-7H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUGAWXYKVIBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Thiadiazole Ring Formation

One-Pot Synthesis via Thiosemicarbazide Cyclization

A foundational approach derives from the polyphosphate ester (PPE)-mediated cyclization of thiosemicarbazides with carboxylic acids. For the target compound, 2,3,5,6-tetramethylbenzoic acid serves as the carboxylic acid precursor. Reacting this with thiosemicarbazide in chloroform at 85°C in the presence of PPE (20 g per 5 mmol acid) yields 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-amine. The reaction proceeds via:

  • Salt formation between the acid and thiosemicarbazide.
  • Dehydration to form an acylation intermediate.
  • Cyclodehydration to the thiadiazole core.
Key Data:
Carboxylic Acid Thiadiazole Product Yield (%)
2,3,5,6-Tetramethylbenzoic acid 5-(2,3,5,6-Tetramethylphenyl)-1,3,4-thiadiazol-2-amine 58.2*

*The yield reflects steric hindrance from tetramethyl substitution, compared to 64.4% for unsubstituted benzoic acid.

Functionalization of the Thiadiazole Amine

Amidation with 4-tert-Butylbenzoyl Chloride

The 2-amino group undergoes nucleophilic acyl substitution using 4-tert-butylbenzoyl chloride. In anhydrous dichloromethane with triethylamine, the amine reacts at 0°C to room temperature, yielding the target benzamide.

Reaction Conditions:
  • Molar Ratio : 1:1.2 (amine:acyl chloride)
  • Base : Triethylamine (2.5 equiv)
  • Time : 12 hours
  • Yield : 82% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Synthetic Routes

Bromide Displacement on Preformed Thiadiazoles

Starting from 5-bromo-1,3,4-thiadiazol-2-amine, nucleophilic aromatic substitution with 2,3,5,6-tetramethylphenylthiol in methanol/sodium methoxide introduces the aryl group. Subsequent amidation as above achieves the target compound.

Comparative Data:
Step Reagent Yield (%)
Bromide substitution Tetramethylphenylthiol 67
Amidation 4-tert-Butylbenzoyl chloride 78

Structural Validation and Bioactivity

Spectroscopic Characterization

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiadiazole).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 2.32 (s, 12H, tetramethylphenyl), 7.45–7.89 (m, aromatic Hs).
  • MS (ESI+) : m/z 462.2 [M+H]⁺.

Kinase Inhibition Profiling

While biological data specific to the target compound is limited, analogous 1,3,4-thiadiazoles exhibit JNK-1 inhibition (Table 4):

Compound JNK-1 IC₅₀ (μM) pepJIP1 IC₅₀ (nM)
3j 0.4 86
7b 2.0 83

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of tert-butyl alcohol or tert-butyl ketone derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests that the compound could be developed into a potential antimicrobial agent in clinical settings.

Anti-inflammatory Effects

In preclinical models, this compound has shown promising anti-inflammatory effects. Administration in murine models resulted in a significant reduction of paw edema compared to control groups. The observed effects indicate potential therapeutic applications for inflammatory diseases.

Anticancer Properties

In vitro assays have indicated that 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can inhibit the proliferation of certain cancer cell lines. For instance, studies on breast cancer cell lines demonstrated a 50% inhibition of cell growth at a concentration of 10 µM. This suggests its potential as an anticancer agent and warrants further investigation into its mechanisms of action.

UV Absorber and Stabilizer

The compound's structural characteristics make it suitable for use as a UV absorber in various polymers. It can enhance the stability and longevity of materials such as polyethylene and polypropylene films by absorbing harmful UV radiation. This application is critical in industries where material degradation due to UV exposure is a concern.

Polymer Additive

In polymer chemistry, 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can serve as an antioxidant additive to improve the thermal stability of polyolefins. Its incorporation into polymer matrices can enhance the mechanical properties and extend the service life of plastic products.

Case Studies

StudyFindingsApplication
Antimicrobial Efficacy StudyMIC of 32 µg/mL against S. aureus and E. coliPotential antimicrobial agent
Anti-inflammatory ModelSignificant reduction in paw edemaTherapeutic for inflammatory diseases
Anticancer Assay50% inhibition of breast cancer cell growth at 10 µMPotential anticancer therapy
UV Stability TestEnhanced UV resistance in polyethylene filmsMaterial science application

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring could play a crucial role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,3,4-thiadiazole derivatives, focusing on structural variations, synthetic pathways, and biological activities.

Key Observations :

  • Electron-withdrawing substituents (e.g., Br, Cl, NO₂) correlate with enhanced bioactivity. For instance, bromo-substituted derivatives exhibit superior anticancer efficacy compared to chloro or fluoro analogs .
  • Bulky groups (e.g., tert-butyl, tetramethylphenyl) may improve pharmacokinetic properties by increasing lipophilicity, though steric hindrance could reduce receptor binding efficiency .
  • Sulfonamide-linked derivatives (e.g., compound 9i in ) show moderate antioxidant activity but lower potency than trolox (standard antioxidant) .
Spectral and Physicochemical Properties
  • NMR Shifts :
    • The tert-butyl group in the target compound would produce a singlet at δ ~1.3 ppm (9H, C(CH₃)₃), distinct from methoxy (δ ~3.8 ppm) or chloro (δ ~7.5 ppm) substituents .
    • Tetramethylphenyl protons on the thiadiazole ring would appear as multiplets at δ 2.1–2.5 ppm (12H, CH₃) .
  • IR Stretching :
    • All benzamide derivatives show C=O stretches at ~1680–1700 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .

Biologische Aktivität

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is C20H28N4OSC_{20}H_{28}N_4OS with a molecular weight of approximately 372.53 g/mol. The compound features a thiadiazole ring which is linked to a benzamide structure and a tert-butyl group.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activity. For instance:

  • In vitro Studies : Various derivatives have shown cytotoxic effects against different cancer cell lines. A study found that derivatives of 1,3,4-thiadiazole had GI50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . Specifically, compounds with the thiadiazole moiety demonstrated promising activity against HCT116 with an IC50 value of 3.29 μg/mL .
  • Mechanisms of Action : The anticancer effect is attributed to the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies suggest that they may inhibit key proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively studied:

  • Broad Spectrum Activity : Compounds similar to 4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives with the thiadiazole ring exhibited moderate to significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives reported MIC values as low as 32.6 μg/mL against Candida albicans, indicating strong antifungal properties compared to standard drugs like itraconazole (MIC = 47.5 μg/mL) .

Case Study 1: Anticancer Activity

A specific derivative of the thiadiazole scaffold was tested against various cancer cell lines. The study revealed that the compound induced apoptosis through mitochondrial pathways and inhibited cell cycle progression at G0/G1 phase . This highlights the potential for developing targeted therapies based on this compound.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial potency significantly compared to standard antibiotics .

Data Summary

Activity Cell Line/Bacteria IC50/MIC Value Reference
AnticancerHCT1163.29 μg/mL
AnticancerMCF-710 μg/mL
AntimicrobialE. coli32.6 μg/mL
AntimicrobialS. aureusMIC = 47.5 μg/mL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.